molecular formula C12H4Cl6 B1203906 2,2',3,3',5,5'-Hexachlorobiphenyl CAS No. 35694-04-3

2,2',3,3',5,5'-Hexachlorobiphenyl

Cat. No. B1203906
CAS RN: 35694-04-3
M. Wt: 360.9 g/mol
InChI Key: AJKLKINFZLWHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,3,3’,5,5’-Hexachlorobiphenyl is a chemical compound belonging to the class of persistent organic pollutants . These substances are resistant to environmental degradation and can have significant impacts on health and the environment. In this case, PCB 133 is a specific type of polychlorobiphenyl .



Synthesis Analysis

The synthesis of PCB 133 involves replacing the hydrogen atoms at the 2, 3, and 5 positions of each benzene ring in biphenyl with chlorine atoms. The resulting structure is a hexachlorobiphenyl .



Molecular Structure Analysis

The IUPAC name for PCB 133 is 2,2’,3,3’,5,5’-hexachloro-1,1’-biphenyl . Its chemical formula is C12H4Cl6 , and its average mass is approximately 360.88 g/mol .


Here’s the structural representation:



Chemical Reactions Analysis

PCB 133 is relatively stable due to its chlorine substitution pattern . However, it can undergo biotransformation processes in living organisms, leading to metabolites with varying toxicity.



Physical And Chemical Properties Analysis


  • Melting Point : Notable for its high melting point.

  • Solubility : Insoluble in water but soluble in organic solvents.

  • Vapor Pressure : Low volatility.

  • Stability : Resistant to degradation.


Scientific Research Applications

  • Solubility in Supercritical Fluids : Research by Anitescu and Tavlarides (1999) explored the solubility of various PCB congeners, including 2,2',3,3',5,5'-Hexachlorobiphenyl, in supercritical carbon dioxide and modified carbon dioxide fluids. This research is relevant for understanding the behavior of PCBs in different environmental and industrial processes (Anitescu & Tavlarides, 1999).

  • Hepatic Microsomal Enzyme Activity : Stonard and Greig (1976) studied the effects of different hexachlorobiphenyl isomers, including 2,2',3,3',4,4'-Hexachlorobiphenyl, on hepatic microsomal drug metabolism and hepatic porphyrins in rats. This research is crucial for understanding the toxicological impacts of PCBs on liver function and enzyme activity (Stonard & Greig, 1976).

  • Separation and Quantitation in Aroclors : Kamops et al. (1979) focused on separating and quantifying 3,3',4,4'-Tetrachlorobiphenyl and 3,3',4,4',5,5'-Hexachlorobiphenyl in Aroclors using chromatographic techniques. This study aids in the analytical assessment of PCB mixtures in environmental samples (Kamops et al., 1979).

  • Degradation and Analytical Indicator : Turrio-Baldassarri et al. (1997) researched the degradation of hexachlorobiphenyls, including 2,2',3,4',5',6-Hexachlorobiphenyl and 2,2',4,4',5,5'-Hexachlorobiphenyl, in various biotic matrices. They proposed using the ratio of these congeners as a possible degradational and analytical indicator, which is vital for environmental monitoring and contamination assessment (Turrio-Baldassarri et al., 1997).

  • Metabolic Behavior in Animals : Hutzinger et al. (1972) investigated the metabolic behavior of various PCB isomers, including hexachlorobiphenyls, in pigeons, rats, and brook trout. This study provides insights into how different species metabolize PCBs, which is crucial for understanding their environmental fate and impact on wildlife (Hutzinger et al., 1972).

Safety And Hazards


  • Toxicity : PCBs are toxic and can accumulate in animal tissues, posing risks to both humans and wildlife.

  • Environmental Impact : PCBs persist in the environment, bioaccumulate, and biomagnify in food chains.

  • Health Effects : Exposure to PCBs may lead to developmental, reproductive, and immune system disorders.


Future Directions

Research on PCBs continues to explore their environmental fate, health effects, and remediation strategies. Future studies should focus on understanding their persistence, transport, and potential alternatives.


properties

IUPAC Name

1,2,5-trichloro-3-(2,3,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKLKINFZLWHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4030045
Record name 2,2',3,3',5,5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4030045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',5,5'-Hexachlorobiphenyl

CAS RN

35694-04-3
Record name 2,2′,3,3′,5,5′-Hexachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35694-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,2',3',5'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',5,5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4030045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',5,5'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7EUD9W45V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3,3',5,5'-Hexachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,2',3,3',5,5'-Hexachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,2',3,3',5,5'-Hexachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,2',3,3',5,5'-Hexachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,2',3,3',5,5'-Hexachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,2',3,3',5,5'-Hexachlorobiphenyl

Citations

For This Compound
83
Citations
A Parkinson, L Robertson, L Safe, S Safe - Chemico-biological interactions, 1980 - Elsevier
A number of highly purified polychlorinated biphenyl (PCB) isomers and congeners were synthesized and administered to male Wistar rats at dosage levels of 30 and 150 μmol · kg −1 . …
Number of citations: 149 www.sciencedirect.com
LW Robertson, I Berberian, T Borges, LC Chen… - PPAR research, 2007 - hindawi.com
The purpose of this study was to determine the effects of PCBs and PBBs on peroxisome proliferator-activated receptor- α -(PPAR α -) associated enzyme activities or protein levels. …
Number of citations: 17 www.hindawi.com
LC Chen, I Berberian, B Koch, M Mercier… - Toxicology and applied …, 1992 - Elsevier
The purpose of this study was to examine the structural requirements of polychlorinated and polybrominated biphenyls (PCBs and PBBs) for altering tissue levels of retinoids. Seven …
Number of citations: 81 www.sciencedirect.com
S Safe, A Parkinson, L Robertson, R Cockerline… - Toxicology of …, 1981 - Elsevier
A number of highly purified synthetic polychlorinated biphenyl (PCB) isomers and congeners were administered to male Wistar rats to test previously reported structure-activity rules for …
Number of citations: 7 www.sciencedirect.com
S Safe, A Parkinson, L Robertson, R Cockerline… - Chlorinated Dioxins & …, 1982 - Elsevier
The structure-activity rules for polychlorinated biphenyls (PCBs) as inducers of microsomal aryl hydrocarbon hydroxylase (AHH) activity have been determined by assessing the effects …
Number of citations: 16 www.sciencedirect.com
MA Denomme, S Bandiera, I Lambert, L Copp… - Biochemical …, 1983 - Elsevier
Several polychlorinated biphenyl (PCB) isomers and congeners resemble phenobarbitone (PB) in their mode of induction of the hepatic drug-metabolizing enzymes; however, unlike …
Number of citations: 89 www.sciencedirect.com
JL Newsted, PD Jones, JP Giesy… - … and Chemistry: An …, 1995 - Wiley Online Library
This study was undertaken to evaluate the relationship between mammalian and piscine 2,3,7,8‐tetrachlorodibenzo‐p‐dioxin (TCDD) toxic equivalency factors (TEFs) for PCBs, based …
Number of citations: 113 setac.onlinelibrary.wiley.com
V Azaïs-Braesco, JP Macaire, P Bellenand… - The Journal of nutritional …, 1990 - Elsevier
Mature male Sprague-Dawley rats received a single IP injection of either 2,2′,4,4′,5,5′-hexachlorobiphenyl (HCB), 3,3′,4,4′-tetrachlorobiphenyl (TCB) (300 μm/kg) in corn oil (10 …
Number of citations: 25 www.sciencedirect.com
IG Sipes, RG Schnellmann - Polychlorinated biphenyls (PCBs) …, 1987 - Springer
Biotransformation of PCBs to hydroxylated metabolites by the microsomal cytochrome P-450 system is the critical event that determines the biological half-lives of these widespread …
Number of citations: 104 link.springer.com
K Fox, GP Zauke, W Butte - Ecotoxicology and Environmental Safety, 1994 - Elsevier
Bioconcentration experiments were performed on 28 polychlorinated biphenyl (PCB) congeners with N Cl = 2 to N Cl = 10, evaluating them simultaneously. Bioconcentration factors (…
Number of citations: 130 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.